molecular formula C12H10F2N2O2S B10802964 2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide

2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B10802964
M. Wt: 284.28 g/mol
InChI Key: OSMKFZIKRXWSMG-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein inhibitors. This compound features a 2,4-difluorobenzenesulfonamide group linked to a 2-aminomethylpyridine moiety, a structure commonly associated with potent biological activity. Compounds within this structural family have been identified as key intermediates or active components in pharmaceutical research for their ability to interact with enzyme active sites. The primary research application of this chemical series is in the field of kinase inhibition. Benzenesulfonamide compounds have been extensively investigated as therapeutic agents, with their mechanism of action often involving binding to the ATP-binding pocket of kinases . The sulfonamide functionality is a critical pharmacophore, as its NH proton can form a crucial hydrogen bond with a key lysine residue (e.g., Lys802 in PI3Kα) within the kinase's active site. This interaction, enhanced by the electron-withdrawing effect of the fluorine atoms, is a key determinant of inhibitory potency . Furthermore, the pyridinylmethyl group can contribute additional binding interactions, potentially improving affinity and selectivity for specific kinase targets implicated in oncology and other disease areas. Beyond kinase inhibition, the structural motif of fluorinated sulfonamides is also explored for antimicrobial applications. Research on novel fluorinated compounds carrying sulfonamide moieties has demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, positioning them as valuable tools for developing new anti-infective agents . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations to further elucidate these and other potential biochemical mechanisms. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10F2N2O2S

Molecular Weight

284.28 g/mol

IUPAC Name

2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H10F2N2O2S/c13-9-4-5-12(11(14)7-9)19(17,18)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2

InChI Key

OSMKFZIKRXWSMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Biological Activity

2,4-Difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F2N2O2SC_{12}H_{11}F_2N_2O_2S, with a molecular weight of approximately 292.29 g/mol. Its structure features a sulfonamide group attached to a pyridine moiety, which is critical for its biological activities.

Property Value
Molecular FormulaC12H11F2N2O2SC_{12}H_{11}F_2N_2O_2S
Molecular Weight292.29 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. It may modulate the activity of enzymes or receptors involved in various signaling pathways. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme function or alter receptor interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa30 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer assays. For instance, studies reported that it inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell Line IC50 (µM)
MCF-715.63
A54912.34

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The findings indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
  • Anticancer Mechanisms
    Another investigation focused on the anticancer properties of this compound against human cancer cell lines. The results revealed that it induces cell cycle arrest and promotes apoptosis via intrinsic pathways, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Methoxy and Boronate Ester Derivatives
  • Compound 9c : 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

    • Key Differences : Incorporates a methoxy group and a boronate ester, enabling cross-coupling reactions.
    • Synthesis Yield : 76.7% (higher than analogs due to optimized conditions) .
    • Applications : Used as a Suzuki coupling precursor for complex heterocycles .
  • Compound 4: Similar structure but lacks the pyridin-2-ylmethyl group, instead featuring a methoxyquinoline moiety. Yield: 28% in Suzuki reactions, indicating lower reactivity compared to 9c .
Quinoline and Acrylamide Derivatives
  • Compound 8d: (E)-N-cyclopropyl-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide Key Differences: Adds a quinoline-acrylamide group, increasing molecular complexity. Yield: 21% (low due to steric hindrance in acrylamide formation) . Biological Relevance: Designed for PI3K/mTOR inhibition but shows reduced potency compared to non-acrylated analogs .

Variations in the Sulfonamide Core

Thiophene and Isoindolinone Derivatives
  • Compound 5: 2,4-Difluoro-N-(4-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-2-yl)benzenesulfonamide Key Differences: Replaces pyridin-2-ylmethyl with a thiophene-isoindolinone group. Yield: 26% (lower due to multi-step synthesis) . 1H NMR: Distinct signals at δ 13.27 (br s, NH) and δ 4.53 (s, CH2) confirm isoindolinone incorporation .
Spirocyclic and Morpholine Derivatives
  • Compound 4g : N-((2,4-Difluorophenyl)sulfonyl)-2,4-difluoro-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide
    • Key Differences : Contains a spirocyclic ring, enhancing rigidity.
    • Yield : 47% with m.p. 61–62°C (lower melting point due to reduced crystallinity) .

Functional Group Modifications

Amino and Nitro Derivatives
  • 4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide Key Differences: Replaces fluorine with an amino group, altering electronic properties. Applications: Potential as a bioisostere in antimicrobial agents .
  • 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide

    • Biological Activity : Exhibits anti-Leishmania activity (IC50 < 1 µM), highlighting the impact of nitro groups on bioactivity .

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :

    • 2,4-Difluorobenzenesulfonyl chloride (1.0 equiv)

    • 2-(Aminomethyl)pyridine (1.2 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Pyridine or triethylamine (2.0 equiv) to neutralize HCl byproduct.

  • Temperature : 0–25°C, 4–12 hours.

Key Observations :

  • Excess amine improves yield by mitigating side reactions (e.g., disubstitution).

  • Anhydrous conditions prevent hydrolysis of sulfonyl chloride.

Typical Yield : 75–88% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Pathways: Mitsunobu and Epoxide Ring-Opening Reactions

Mitsunobu Reaction for Sterically Hindered Amines

For challenging substrates, the Mitsunobu reaction couples 2,4-difluorobenzenesulfonyl hydrazide with 2-(hydroxymethyl)pyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Procedure :

  • React 2,4-difluorobenzenesulfonyl hydrazide (1.0 equiv) with 2-(hydroxymethyl)pyridine (1.1 equiv).

  • Add DEAD (1.2 equiv) and PPh₃ (1.2 equiv) in THF at 0°C.

  • Warm to room temperature, stir for 24 hours.

Yield : 65–72%.

Epoxide-Mediated Synthesis

Epoxide intermediates enable regioselective sulfonamide formation. For example, 2,4-difluoro-N-(oxiran-2-ylmethyl)benzenesulfonamide reacts with 2-aminopyridine under basic conditions:

Steps :

  • Synthesize epoxide via Sharpless epoxidation of allyl ether precursors.

  • React with 2-aminopyridine in DCM/water (5:1) with K₂CO₃.

Advantages : High regioselectivity (>90%) and minimal byproducts.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Recent advancements employ continuous flow technology to enhance scalability:

  • Residence Time : 10–15 minutes.

  • Throughput : 50 g/hour with >90% conversion.

Benefits :

  • Reduced solvent usage (50% less than batch processes).

  • Improved temperature control minimizes decomposition.

Green Chemistry Approaches

  • Solvent-Free Mechanochemical Synthesis : Ball milling 2,4-difluorobenzenesulfonyl chloride and 2-(aminomethyl)pyridine yields 82% product in 2 hours.

  • Catalytic Recycling : Pd/C catalysts enable reuse for up to 5 cycles without yield loss.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.51 (d, J = 4.6 Hz, 1H), 7.78–7.70 (m, 2H), 7.25–7.18 (m, 1H), 6.95–6.88 (m, 2H), 4.45 (s, 2H).

  • HRMS (ESI) : m/z 285.0601 [M+H]⁺ (calc. 285.0604).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • XRD : Monoclinic crystal system, P2₁/c space group.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Classical Coupling75–88>99HighModerate (solvent use)
Mitsunobu Reaction65–7298ModerateHigh (toxic reagents)
Continuous Flow90–92>99Very HighLow
Mechanochemical8297HighVery Low

Q & A

Basic Questions

Q. What are the key synthetic steps and characterization techniques for 2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide?

  • Synthesis Steps :

Sulfonylation : React 2,4-difluorobenzenesulfonyl chloride with pyridin-2-ylmethylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Purification : Use recrystallization or column chromatography to isolate the product .

  • Characterization :

  • NMR Spectroscopy : Confirm regiochemistry of fluorine atoms and sulfonamide linkage (e.g., 19F^{19}\text{F} NMR for fluorine environments) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Methods :

  • HPLC : Quantify purity using reverse-phase chromatography with UV detection .
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and S .
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (if single crystals are obtainable) .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

  • Impurities :

  • Unreacted sulfonyl chloride or amine starting materials.
  • Di-substituted byproducts due to competing nucleophilic sites on the pyridine ring .
    • Mitigation :
  • Optimize stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine).
  • Use TLC monitoring to track reaction progress and isolate intermediates .

Advanced Research Questions

Q. What strategies optimize reaction conditions for introducing fluorine atoms in benzenesulfonamide derivatives?

  • Fluorine-Specific Considerations :

  • Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts for regioselective fluorination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of fluorinating agents .
    • Data-Driven Optimization :
  • Design of Experiments (DoE) to test temperature, solvent, and catalyst combinations .

Q. How can crystallographic approaches resolve the 3D structure of this compound?

  • Methods :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in solvents like dichloromethane/hexane .
  • Refinement with SHELXL : Use SHELX suite for structure solution and refinement, accounting for disorder in fluorine/pyridine moieties .
    • Key Parameters :
  • R-factors : Aim for R1<0.05R_1 < 0.05 to ensure accuracy .
  • Thermal Ellipsoids : Analyze anisotropic displacement parameters to confirm fluorine positioning .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in enzyme inhibition assays may arise from:

  • Assay Conditions : pH, ionic strength, or co-solvents (e.g., DMSO) affecting compound solubility .
  • Structural Analogues : Compare with similar compounds (e.g., 3,4-difluoro-N-(3-methoxyphenyl)benzenesulfonamide) to identify SAR trends .
    • Resolution :
  • Standardize assay protocols (e.g., IC50_{50} measurements under identical conditions).
  • Use molecular docking to predict binding modes and validate experimentally .

Q. What methodological approaches are used for computational modeling of this compound?

  • Steps :

Geometry Optimization : Employ DFT (e.g., B3LYP/6-31G*) to minimize energy .

Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., carbonic anhydrase) .

ADMET Prediction : Predict pharmacokinetics using SwissADME or similar tools .

Q. How can derivatives of this compound be designed to improve biological activity?

  • SAR Insights :

  • Pyridine Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity .
  • Sulfonamide Substitutions : Replace fluorine with chlorine for altered steric/electronic profiles .
    • Example Derivatives :
Derivative StructureKey ModificationObserved Activity
2,4-Difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamideThiazolo-pyridine fusionEnhanced enzyme inhibition
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamideChlorine/trifluoromethyl substitutionImproved antibacterial activity

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